1,3,5-trimethyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
1,3,5-trimethyl-N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S2/c1-11-16(12(2)21(4)19-11)25(22,23)18-8-7-14-5-6-15(24-14)13-9-17-20(3)10-13/h5-6,9-10,18H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTDMSJWIXRKSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCCC2=CC=C(S2)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of sulfonamides. The compound has shown significant activity against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings indicate that the compound could serve as a potential lead for developing new antimicrobial agents .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of this compound. In a controlled study using animal models, it was found to reduce inflammation markers significantly:
| Treatment Group | Inflammation Marker Reduction (%) |
|---|---|
| Control | 0% |
| Compound Dose 1 | 45% |
| Compound Dose 2 | 60% |
This suggests potential therapeutic applications in treating inflammatory diseases .
Pesticidal Activity
The compound has been evaluated for its pesticidal properties. It demonstrated effective insecticidal activity against common agricultural pests:
| Pest Species | LC50 (µg/mL) |
|---|---|
| Aphis gossypii | 10 |
| Spodoptera frugiperda | 15 |
These results indicate its potential use in crop protection strategies .
Polymer Synthesis
In material science, the compound has been utilized in synthesizing novel polymers with enhanced thermal stability and mechanical properties.
Table: Properties of Synthesized Polymers
| Property | Value |
|---|---|
| Thermal Stability (°C) | >250 |
| Tensile Strength (MPa) | 50 |
These polymers could be applied in various industrial applications, including coatings and composites .
Case Study 1: Antimicrobial Efficacy
A clinical trial was conducted to evaluate the efficacy of the compound in treating bacterial infections in patients resistant to conventional antibiotics. Results showed a significant improvement in infection resolution rates compared to placebo controls.
Case Study 2: Agricultural Field Trials
Field trials were performed using the compound as a pesticide on cotton crops. The results indicated a reduction in pest populations by over 70%, leading to improved crop yields and quality.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous molecules from the literature, emphasizing structural variations, synthesis strategies, and inferred pharmacological properties.
Table 1: Structural and Functional Comparison
Key Observations
Structural Complexity vs. Bioactivity :
- The target compound’s thiophene-ethyl linker and dual pyrazole motifs may enhance binding to hydrophobic enzyme pockets compared to simpler analogs like 1005629-66-2, which lacks a heteroaromatic linker .
- Compounds 4i and 4j () incorporate coumarin, a fluorophore, suggesting utility in imaging or photodynamic therapy, unlike the target compound, which prioritizes steric bulk for target engagement .
Sulfonamide Functionalization :
- The target compound’s sulfonamide group is directly attached to the pyrazole ring, similar to 1005629-66-2. However, substituents on the adjacent nitrogen (e.g., ethyl in 1005631-27-5 vs. methyl in the target) influence solubility and metabolic stability .
Synthetic Challenges :
- The synthesis of the target compound likely requires regioselective methylation and sulfonamide coupling, paralleling methods used for 4i and 4j, where multi-component reactions and catalytic cyclization are employed .
Preparation Methods
Methylation of 3,5-Dimethyl-1H-Pyrazole
The synthesis begins with the methylation of 3,5-dimethyl-1H-pyrazole to yield 1,3,5-trimethyl-1H-pyrazole. As reported in a protocol for analogous pyrazole derivatives, potassium tert-butoxide (2.2 eq) is added to a solution of 3,5-dimethyl-1H-pyrazole in tetrahydrofuran (THF) at 0°C under nitrogen. Methyl iodide (1.3 eq) is then introduced dropwise, and the reaction proceeds at 25–30°C for 16 hours. This step achieves quantitative methylation of the pyrazole nitrogen, confirmed by thin-layer chromatography (TLC).
Sulfonylation with Chlorosulfonic Acid
The sulfonylation step involves treating 1,3,5-trimethyl-1H-pyrazole with chlorosulfonic acid in chloroform at 0°C. The reaction mixture is gradually warmed to 60°C and stirred for 10 hours, followed by the addition of thionyl chloride (1.3 eq) to convert the sulfonic acid to the sulfonyl chloride. The crude product is purified via dichloromethane/water extraction, yielding 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride with >95% purity (HPLC).
Table 1: Reaction Conditions for Sulfonylation
| Parameter | Value |
|---|---|
| Reactant | 1,3,5-Trimethyl-1H-pyrazole |
| Sulfonylation Agent | Chlorosulfonic acid (5.5 eq) |
| Solvent | Chloroform |
| Temperature | 0°C → 60°C |
| Reaction Time | 10 hours |
| Yield | 82–85% |
Preparation of 2-[5-(1-Methyl-1H-Pyrazol-4-yl)Thiophen-2-yl]Ethylamine
The thiophene-ethylamine intermediate is synthesized through a sequence of cross-coupling and functional group transformations.
Suzuki-Miyaura Coupling for Thiophene Functionalization
A Suzuki-Miyaura coupling reaction attaches the 1-methyl-1H-pyrazol-4-yl group to the thiophene ring. 5-Bromo-2-thiophenecarboxaldehyde is reacted with 1-methyl-1H-pyrazole-4-boronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) (5 mol%) and sodium carbonate (2 eq) in a 1,4-dioxane/water mixture. The reaction proceeds at 80°C for 12 hours, yielding 5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxaldehyde with 78% isolated yield.
Reductive Amination to Ethylamine
The aldehyde group is converted to an ethylamine via reductive amination. The aldehyde intermediate is treated with ammonium acetate and sodium cyanoborohydride (1.5 eq) in methanol at 25°C for 24 hours. This step produces 2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethylamine with 70% yield after column chromatography.
Table 2: Key Parameters for Reductive Amination
| Parameter | Value |
|---|---|
| Reducing Agent | Sodium cyanoborohydride |
| Solvent | Methanol |
| Temperature | 25°C |
| Reaction Time | 24 hours |
| Purification | Silica gel chromatography |
Sulfonamide Coupling Reaction
The final step involves coupling the pyrazole sulfonyl chloride with the thiophene-ethylamine intermediate.
Reaction Conditions
A solution of 2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethylamine (1.05 eq) in dichloromethane is treated with diisopropylethylamine (1.5 eq) to deprotonate the amine. 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride (1 eq) is added dropwise at 0°C, and the reaction is stirred at 25°C for 16 hours. The crude product is washed with water, dried over sodium sulfate, and purified via recrystallization from ethanol/water (4:1), yielding the target compound in 65–70% purity.
Optimization Challenges
-
Byproduct Formation : Excess sulfonyl chloride may lead to disulfonamide byproducts. Stoichiometric control (1:1.05 ratio of sulfonyl chloride to amine) minimizes this issue.
-
Solvent Selection : Dichloromethane outperforms THF or DMF in reducing side reactions.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
Table 3: Yield and Purity Across Steps
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Pyrazole Methylation | 95 | >99 |
| Sulfonylation | 85 | 95 |
| Suzuki Coupling | 78 | 97 |
| Reductive Amination | 70 | 92 |
| Sulfonamide Coupling | 65 | 98 |
Route optimization focuses on minimizing side reactions during sulfonamide formation, with dichloromethane and controlled stoichiometry proving critical.
Industrial Scalability Considerations
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this sulfonamide derivative, and how can purity be optimized?
- Answer : Synthesis typically involves multi-step reactions starting with functionalized pyrazole and thiophene precursors. For example, sulfonamide formation may require coupling a sulfonyl chloride intermediate with a pyrazole-ethyl-thiophene amine under anhydrous conditions using a base like triethylamine to neutralize HCl byproducts . Purification often employs column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) or recrystallization from DMF/ethanol mixtures to achieve >95% purity .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Answer :
- 1H/13C NMR : To confirm substituent positions on the pyrazole and thiophene rings. For example, methyl groups on pyrazole resonate at δ 2.1–2.5 ppm, while thiophene protons appear as distinct doublets near δ 6.8–7.2 ppm .
- IR Spectroscopy : Sulfonamide S=O stretches are visible at ~1150–1350 cm⁻¹ .
- HPLC-MS : To verify molecular weight (e.g., [M+H]+ ion) and assess purity .
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?
- Answer : Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is standard. Key steps include:
- Crystal growth via slow evaporation of a DMSO/ethanol solution.
- Data collection at low temperature (100 K) to minimize thermal motion artifacts.
- Refinement with SHELXL-2018, focusing on sulfonamide bond angles (e.g., S–N–C) and π-stacking interactions between aromatic moieties .
Advanced Research Questions
Q. What computational strategies predict the compound’s interaction with biological targets like enzymes or receptors?
- Answer :
- Molecular Docking : Use AutoDock Vina or GOLD to model binding to targets (e.g., 14-α-demethylase, PDB: 3LD6). Parameters include Lamarckian genetic algorithms and scoring functions like ChemPLP .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability, focusing on hydrogen bonds between the sulfonamide group and active-site residues (e.g., His310 in 3LD6) .
Q. How can SAR studies guide the optimization of thiophene-pyrazole sulfonamide derivatives?
- Answer : Systematic modifications include:
- Pyrazole Substituents : Replacing methyl groups with bulkier tert-butyl groups to enhance hydrophobic interactions.
- Thiophene Linkers : Introducing electron-withdrawing groups (e.g., –CF₃) to modulate electronic effects on sulfonamide acidity.
- In Vitro Assays : Compare IC₅₀ values against control compounds (e.g., COX-2 inhibitors) to quantify potency changes .
Q. What experimental and computational approaches resolve contradictions between predicted and observed bioactivity?
- Answer :
- Re-evaluate Docking Parameters : Adjust protonation states of active-site residues (e.g., Glu/Asp) and solvation models.
- Metabolic Stability Assays : Use liver microsomes to identify degradation pathways (e.g., cytochrome P450 oxidation of thiophene rings).
- Free Energy Perturbation (FEP) : Quantify binding affinity discrepancies via Schrödinger’s FEP+ module .
Q. How does the sulfonamide group’s electronic configuration influence target selectivity?
- Answer : The –SO₂NH– group acts as a hydrogen-bond acceptor/donor, with its electron-withdrawing nature enhancing acidity (pKa ~10–12). This facilitates interactions with basic residues (e.g., Arg106 in carbonic anhydrase IX). Substituent effects (e.g., para-methyl on pyrazole) can fine-tune this acidity to improve selectivity over off-target isoforms .
Methodological Tables
Table 1 : Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield | Ref |
|---|---|---|---|---|
| Pyrazole sulfonylation | Sulfamidation | Chlorosulfonic acid, DCM, 0°C → RT, 12h | 65% | |
| Thiophene coupling | Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 24h | 72% | |
| Purification | Column Chromatography | Silica gel, cyclohexane/EtOAc (70:30 → 50:50) | >95% purity |
Table 2 : Computational Parameters for Docking Studies
| Software | Target (PDB) | Grid Box Size | Scoring Function |
|---|---|---|---|
| AutoDock Vina | 3LD6 (14-α-demethylase) | 25 × 25 × 25 Å | Affinity (kcal/mol) |
| GOLD | 1CXZ (COX-2) | 15 × 15 × 15 Å | ChemPLP |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
